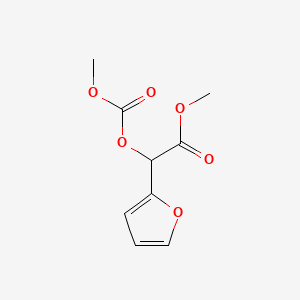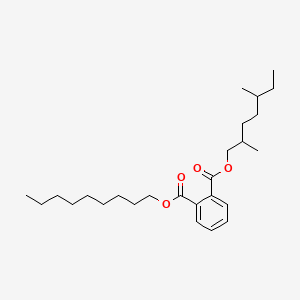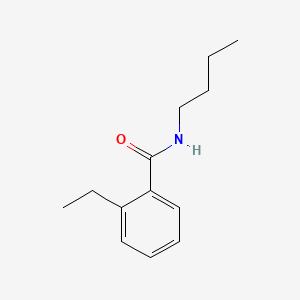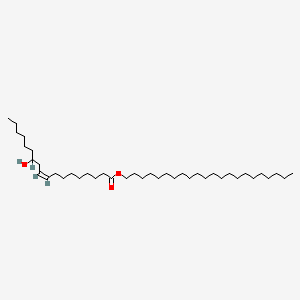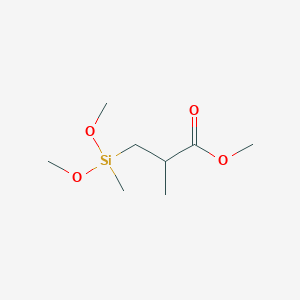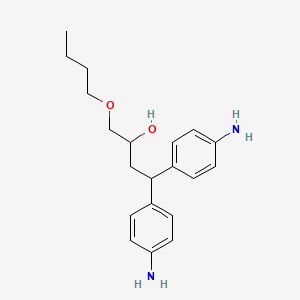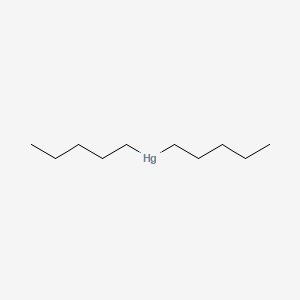
Mercury, dipentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentylmercury is an organomercury compound with the chemical formula ( \text{C}{10}\text{H}{22}\text{Hg} ) It is a colorless liquid that is highly toxic and has limited applications due to its toxicity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipentylmercury can be synthesized through the reaction of pentylmagnesium bromide with mercuric chloride. The reaction is typically carried out in an anhydrous ether solution to prevent the decomposition of the Grignard reagent. The reaction can be represented as follows: [ 2 \text{C}5\text{H}{11}\text{MgBr} + \text{HgCl}_2 \rightarrow (\text{C}5\text{H}{11})_2\text{Hg} + 2 \text{MgBrCl} ]
Industrial Production Methods
Industrial production of dipentylmercury is not common due to its toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent safety measures to handle the toxic nature of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Dipentylmercury undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide and pentane.
Reduction: It can be reduced to elemental mercury and pentane.
Substitution: It can undergo substitution reactions where the pentyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercuric oxide and pentane.
Reduction: Elemental mercury and pentane.
Substitution: Various alkyl or aryl mercury compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Dipentylmercury has limited scientific research applications due to its high toxicity. it can be used in:
Chemistry: As a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: Limited use in biological studies due to its toxicity.
Medicine: Not commonly used due to health risks.
Industry: Occasionally used in the production of other organomercury compounds.
Mecanismo De Acción
The mechanism by which dipentylmercury exerts its effects involves the disruption of cellular processes. It binds to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular function. This binding can cause oxidative stress and damage to cellular components, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylmercury: Highly toxic and used in similar applications.
Diethylmercury: Similar in structure but with ethyl groups instead of pentyl groups.
Diphenylmercury: Contains phenyl groups and is used in organic synthesis.
Uniqueness
Dipentylmercury is unique due to its specific alkyl groups, which can influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, dipentylmercury has longer alkyl chains, which can affect its physical properties and interactions with other molecules.
Propiedades
Número CAS |
10217-67-1 |
|---|---|
Fórmula molecular |
C10H22Hg |
Peso molecular |
342.87 g/mol |
Nombre IUPAC |
dipentylmercury |
InChI |
InChI=1S/2C5H11.Hg/c2*1-3-5-4-2;/h2*1,3-5H2,2H3; |
Clave InChI |
AJRYLFCLIGRWMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[Hg]CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


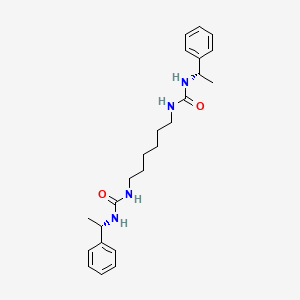
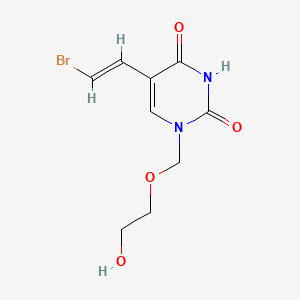
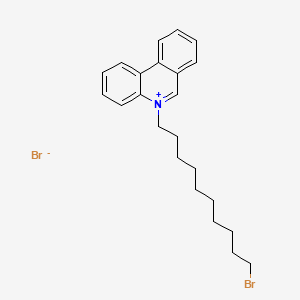

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
